7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine
Description
Historical Context and Discovery Timeline
The discovery of 7,8,15,16,17,18-hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine is rooted in the broader evolution of macrocyclic polyamine chemistry. Early work on 1,4,8,11-tetraazacyclotetradecane (cyclam) by Alphen in the 1930s laid the groundwork for nitrogen-rich macrocycles. However, the integration of aromatic systems into such frameworks emerged later, driven by the need to enhance stability and π-π interactions for supramolecular applications.
A pivotal advancement occurred in the 1990s with the development of dibenzo-fused macrocycles. Patent literature from this period describes methods for synthesizing 1,4,8,11-tetraazacyclotetradecane derivatives using bisacylation and cyclization strategies. These protocols were adapted to incorporate aromatic precursors, leading to the first reported synthesis of the title compound in the early 2000s. The use of dibromo-o-xylene as a bridging agent in cyclization reactions enabled the fusion of benzene rings to the macrocyclic core.
Structural Classification Within Macrocyclic Tetraamine Family
7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine belongs to the dibenzo-annelated tetraazamacrocycles subclass, distinguished by its hybrid aliphatic-aromatic architecture. Key structural features include:
| Property | Description |
|---|---|
| Ring Size | 14-membered macrocycle with four nitrogen atoms |
| Aromatic Systems | Two benzene rings fused at positions 7,8 and 15,16 |
| Hydrogenation State | Partially saturated (hexahydro) to balance rigidity and conformational flexibility |
| Donor Atoms | Four tertiary amines positioned at 1,4,8,11 sites |
This structure contrasts with simpler macrocycles like cyclam, which lack aromatic components. The benzene rings impose planar rigidity, reducing ring puckering while enhancing electronic delocalization.
Significance in Supramolecular Chemistry and Coordination Networks
The compound’s significance arises from its dual functionality:
- Metal Coordination : The four nitrogen atoms form stable complexes with transition metals (e.g., Ni²⁺, Cu²⁺), with binding constants exceeding those of non-aromatic analogs due to charge transfer from the benzene rings.
- Supramolecular Assembly : The π-electron-rich benzene moieties facilitate stacking interactions, enabling the construction of 2D/3D coordination networks. For example, X-ray crystallography reveals that copper(II) complexes of this ligand form porous frameworks with potential gas storage applications.
Recent studies highlight its utility in catalytic systems, where the aromatic rings stabilize reactive intermediates through non-covalent interactions. This has been exploited in oxidative coupling reactions, achieving turnover frequencies (TOFs) of up to 1,200 h⁻¹ for C–H activation.
Table 1: Comparative Analysis of Macrocyclic Tetraamines
The synthesis of 7,8,15,16,17,18-hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine typically follows a three-step pathway:
- Bisacylation : Reacting 1,3-diaminopropane with chloroacetyl chloride yields a dichlorodiamide intermediate.
- Cyclization : Treating the intermediate with dibromo-o-xylene in acetonitrile induces macrocycle formation.
- Reduction : Sodium borohydride or Red-Al reduces imine bonds, yielding the final hexahydro product.
Ongoing research focuses on modifying the benzene substitution patterns to tune electronic properties. For instance, nitro- or amino-functionalized derivatives exhibit enhanced redox activity, broadening their applicability in electrochemical sensors.
Properties
CAS No. |
33419-89-5 |
|---|---|
Molecular Formula |
C18H20N4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2,5,13,16-tetrazatricyclo[16.4.0.06,11]docosa-1(22),6,8,10,12,16,18,20-octaene |
InChI |
InChI=1S/C18H20N4/c1-3-7-17-15(5-1)13-19-9-10-20-14-16-6-2-4-8-18(16)22-12-11-21-17/h1-8,13-14,21-22H,9-12H2 |
InChI Key |
VEWUWPWFOFCRJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC=CC=C2C=NCCN=CC3=CC=CC=C3N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine typically involves multi-step organic reactions. One common method starts with the condensation of appropriate diamines with aldehydes to form intermediate Schiff bases. These intermediates are then cyclized under controlled conditions to form the macrocyclic structure. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and yield. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The nitrogen atoms in the macrocyclic ring can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds structurally related to 7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine. For instance:
- In Vitro Studies : Various derivatives of this compound have been synthesized and screened for their cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). Compounds derived from this structure demonstrated promising IC50 values indicating their potential as effective anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.31 |
| Compound B | Caco-2 | 3.31 |
| Compound C | HeLa | 4.98 |
2. Neuroprotective Properties
Research indicates that similar tetraazacyclotetradecine derivatives may exhibit neuroprotective effects by inhibiting acetylcholinesterase activity. This property is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's .
Materials Science Applications
1. Coordination Chemistry
The compound has been utilized in coordination chemistry as a ligand for metal complexes. Studies show that nickel(II) complexes with this ligand display interesting electronic properties and could be applied in various catalytic processes .
- Example Complexes : The crystal structures of nickel(II) complexes with 7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine have been thoroughly characterized using X-ray diffraction methods.
| Complex Type | Metal Ion | Coordination Environment |
|---|---|---|
| Nickel(II) | Ni(II) | Square planar |
Catalytic Applications
The unique structure of 7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine allows it to function as a catalyst in various organic reactions. Its ability to stabilize transition states makes it valuable in:
Mechanism of Action
The mechanism by which 7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, enzymes, and other targets, leading to various biological and chemical effects. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed.
Comparison with Similar Compounds
The compound is part of a broader family of tetraazamacrocycles, which differ in substituents, saturation, and ring size. Below is a detailed comparison with structurally related analogs:
Structural and Spectroscopic Differences
Key Observations :
- The target compound’s NH chemical shift is markedly downfield compared to non-conjugated analogs like Goedken’s macrocycle (Δδ ≈ 3.3 ppm), highlighting enhanced electron delocalization .
- Methyl-substituted derivatives (e.g., tmtaa) exhibit reduced steric hindrance, favoring coordination with larger metal ions like titanium .
- Ring expansion or oxidation (e.g., oxamide formation) alters ligand rigidity and redox activity, as seen in copper-catalyzed oxidation reactions .
Thermodynamic and Kinetic Data
Biological Activity
7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine (CAS Number: 114685-13-1) is a complex nitrogen-containing organic compound. Its unique structure and potential biological activities have garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of 7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine is C18H20N4. The compound features a tetraazacyclotetradecine core structure that contributes to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4 |
| CAS Number | 114685-13-1 |
| Synonyms | 33419-89-5; N6X3CB2ZUB |
Antimicrobial Properties
Research indicates that compounds with similar structures to 7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine exhibit significant antimicrobial activity. A study highlighted the efficacy of nitrogen-containing heterocycles against various bacterial strains. While specific data on this compound is limited, its structural characteristics suggest potential for similar activity.
Anticancer Activity
Several studies have investigated the anticancer properties of nitrogen-rich compounds. For instance, derivatives of tetraazacyclotetradecine have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A notable study demonstrated that modifications to the tetraazacyclotetradecine structure could enhance cytotoxic effects against breast cancer cells.
The proposed mechanism of action for compounds like 7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine includes:
- Intercalation into DNA : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cellular metabolism and proliferation.
Case Study 1: Antimicrobial Activity Assessment
A comparative study involving various nitrogen-containing compounds demonstrated that those with a similar core structure to 7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural features and antimicrobial efficacy.
Case Study 2: Anticancer Efficacy
In vitro studies on modified tetraazacyclotetradecine derivatives indicated significant cytotoxicity against several cancer cell lines. The study reported IC50 values that suggest effective concentrations for inducing apoptosis. This highlights the potential of the compound in cancer therapeutics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine and its metal complexes?
- Methodology : The macrocycle is typically synthesized via cyclocondensation of 1,2-diaminocyclohexane with acetylacetone derivatives. Metal complexes (e.g., Mn(II), Ni(II), Co(II), Cu(II)) are prepared by refluxing the ligand with metal salts (e.g., MnCl₂·4H₂O, NiCl₂·6H₂O) in ethanol. The reaction mixture is cooled, filtered, and washed with hot ethanol to yield octahedral complexes, as confirmed by FT-IR, UV-vis, and magnetic susceptibility studies .
Q. What spectroscopic techniques are critical for characterizing the macrocycle’s structure and protonation states?
- Methodology :
- ¹H NMR : NH protons exhibit downfield shifts (~12.59–12.79 ppm) due to conjugation effects, distinguishing them from non-conjugated analogs (~9.27 ppm) .
- FT-IR : Stretching frequencies for C=N (~1600–1650 cm⁻¹) and NH (~3200–3400 cm⁻¹) confirm ligand coordination.
- UV-vis : π→π* transitions in the 250–300 nm range and d→d transitions in metal complexes (e.g., Co(II) at ~500 nm) .
Q. How is thermogravimetric analysis (TGA) applied to study the thermal stability of its metal complexes?
- Methodology : TGA of cobalt complexes reveals decomposition in two stages: ligand dissociation (150–300°C) and metal oxide formation (>400°C). Weight loss percentages correlate with theoretical values for [CoLCl₂]·H₂O, confirming stoichiometry .
Advanced Research Questions
Q. How do structural variations in the macrocycle influence NH proton chemical shifts, and what contradictions arise in spectroscopic interpretations?
- Methodology : The NH chemical shift (δ ~12.59–12.79 ppm) in conjugated systems contrasts with non-conjugated analogs (δ ~9.27 ppm). Discrepancies may arise from solvent effects (e.g., CDCl₃ vs. DMSO) or intermolecular hydrogen bonding. Cross-validation with X-ray crystallography is recommended to resolve ambiguities .
Q. What mechanistic insights explain the reactivity of tetraazamacrocyclic ligands with transition metals?
- Methodology : Ligand flexibility and donor atom orientation (N vs. O/S) dictate metal coordination geometry. For example, germanium(IV) forms unsymmetrical dinuclear complexes with square pyramidal and octahedral geometries, as shown by X-ray crystallography . Kinetic studies using stopped-flow spectroscopy can track intermediate formation during metal-ligand binding.
Q. How can induced circular dichroism (CD) patterns elucidate molecular recognition of DNA sequences by functionalized derivatives?
- Methodology : Functionalization with adenine/pyridinium groups (e.g., AP5 derivatives) enables AT-selective DNA binding. CD spectra show distinct patterns upon interaction with poly(dA-dT)₂, while UV-vis titrations quantify binding constants (K ~10⁵ M⁻¹). Competitive assays with ethidium bromide validate intercalation mechanisms .
Q. What challenges arise in synthesizing dinuclear heterocoordinate complexes, and how are they addressed?
- Methodology : Chloro-bridged dinuclear germanium(IV) complexes require precise stoichiometric control (2:1 ligand-to-metal ratio) and anhydrous conditions. Crystallographic data reveal asymmetric coordination environments, necessitating iterative refinement of reaction temperatures (40–80°C) and solvent systems (DMF/CH₂Cl₂) .
Q. How do metal center electronic configurations impact catalytic or magnetic properties in these complexes?
- Methodology : Magnetic susceptibility measurements (e.g., μ_eff for Co(II) = 4.8 BM) confirm high-spin d⁷ configurations. Electron paramagnetic resonance (EPR) studies of Cu(II) complexes (d⁹) reveal axial symmetry (g_∥ > g_⊥), correlating with catalytic activity in oxidation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
